5-(4-Chlorophenyl)pyrimidine-2,4-diamine

Malaria DHFR Inhibition Enzymology

5-(4-Chlorophenyl)pyrimidine-2,4-diamine (CAS 17039-14-4) is the definitive 6-unsubstituted DHFR inhibitor scaffold. Baseline Ki=2.40 nM (wild-type P. falciparum) vs. 369 nM (S108N mutant) provides a 154-fold resistance reference for SAR. The para-chloro substituent is critical for binding affinity; generic 5-aryl substitutions are not pharmacologically equivalent. Also validated against MRSA/VISA (MIC 1 µg/mL). Procure this exact CAS for reproducible DHFR profiling and as a precursor for 6-position modifications.

Molecular Formula C10H9ClN4
Molecular Weight 220.66 g/mol
CAS No. 17039-14-4
Cat. No. B1360385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)pyrimidine-2,4-diamine
CAS17039-14-4
Molecular FormulaC10H9ClN4
Molecular Weight220.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(N=C2N)N)Cl
InChIInChI=1S/C10H9ClN4/c11-7-3-1-6(2-4-7)8-5-14-10(13)15-9(8)12/h1-5H,(H4,12,13,14,15)
InChIKeyOBYDYFKZLKCNOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Chlorophenyl)pyrimidine-2,4-diamine (CAS 17039-14-4): Core Scaffold Procurement Specifications and Molecular Profile


5-(4-Chlorophenyl)pyrimidine-2,4-diamine (CAS 17039-14-4) is a substituted 2,4-diaminopyrimidine featuring a 4-chlorophenyl group at the 5-position [1]. This compound is a critical scaffold for developing dihydrofolate reductase (DHFR) inhibitors and acts as a versatile building block in medicinal chemistry for synthesizing antimalarial and antibacterial agents [2][3]. Its procurement is essential for research requiring a highly defined core structure, where 6-position modifications would fundamentally alter biological activity profiles.

Why Generic 5-Aryl-2,4-diaminopyrimidines Cannot Substitute for 5-(4-Chlorophenyl)pyrimidine-2,4-diamine (CAS 17039-14-4)


Generic substitution of 5-(4-Chlorophenyl)pyrimidine-2,4-diamine with other 5-aryl-2,4-diaminopyrimidines is not scientifically justifiable due to the profound impact of the para-chloro substituent on target binding affinity and selectivity [1]. While this compound serves as the parent scaffold for pyrimethamine (which bears a 6-ethyl substituent), the absence of the 6-position modification creates a distinct binding profile against wild-type versus mutant DHFR enzymes [2]. Moreover, structure-activity relationship (SAR) studies demonstrate that the 4-chlorophenyl moiety is a critical determinant of binding affinity and species selectivity in DHFR inhibition, with alternative 5-aryl substitutions yielding substantially different inhibitory profiles [3]. Procuring the precise CAS 17039-14-4 compound is therefore mandatory for experiments requiring consistent, reproducible DHFR inhibition data or for use as a defined synthetic intermediate where 6-position functionalization is intended.

Quantitative Differentiation Evidence: 5-(4-Chlorophenyl)pyrimidine-2,4-diamine (CAS 17039-14-4) Versus Structural Analogs


Wild-Type P. falciparum DHFR Inhibition: Ki Comparison of 5-(4-Chlorophenyl)pyrimidine-2,4-diamine

5-(4-Chlorophenyl)pyrimidine-2,4-diamine inhibits wild-type P. falciparum dihydrofolate reductase (DHFR) with a Ki of 2.40 nM, representing a 154-fold loss in affinity relative to pyrimethamine (Ki = 0.0156 nM) due to the absence of the 6-ethyl substituent [1]. This quantitative difference defines the precise contribution of the 6-position substitution to DHFR binding affinity and establishes the compound as a critical control for SAR studies.

Malaria DHFR Inhibition Enzymology

Differential Impact of S108N Mutation on DHFR Inhibition: 5-(4-Chlorophenyl)pyrimidine-2,4-diamine

The S108N mutation in P. falciparum DHFR causes a 154-fold increase in Ki for 5-(4-chlorophenyl)pyrimidine-2,4-diamine (from 2.40 nM to 369 nM), whereas pyrimethamine experiences a substantially larger ~556-fold resistance penalty [1]. This difference reveals that the 6-ethyl group exacerbates resistance liability and that the unsubstituted scaffold exhibits a quantitatively distinct resistance profile.

Drug Resistance Mutant DHFR Malaria

4-Chlorophenyl Substituent as Optimal 5-Aryl Group for Antibacterial Activity

In a systematic SAR study of 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine derivatives, the analog bearing a 4-chlorophenyl substituent (compound 12) demonstrated superior antibacterial potency compared to compounds with alternative 5-aryl groups (e.g., unsubstituted phenyl, 4-methoxyphenyl, 3,4-dichlorophenyl, and heteroaryl moieties) [1]. This establishes the 4-chlorophenyl group as the optimal 5-aryl substituent for antibacterial activity within this scaffold class.

Antibacterial SAR MRSA

Validated Application Scenarios for 5-(4-Chlorophenyl)pyrimidine-2,4-diamine (CAS 17039-14-4) Based on Quantitative Evidence


Antimalarial DHFR Inhibitor SAR Studies and Resistance Mechanism Elucidation

Researchers investigating structure-activity relationships of pyrimidine-based DHFR inhibitors should procure this compound as the definitive 6-unsubstituted reference standard. The quantitative Ki values for wild-type (2.40 nM) and S108N mutant (369 nM) P. falciparum DHFR provide a precisely defined baseline for evaluating the impact of 6-position modifications on both intrinsic potency and resistance liability [1]. The 154-fold resistance penalty serves as a calibrated reference point for assessing whether novel 6-substituents exacerbate or mitigate mutation-driven affinity loss, directly informing the design of antifolates with improved resistance profiles.

Synthetic Intermediate for Pyrimethamine Analogs and Next-Generation Antifolates

5-(4-Chlorophenyl)pyrimidine-2,4-diamine serves as the direct synthetic precursor for introducing diverse substituents at the 6-position of the pyrimidine ring, enabling systematic exploration of this critical vector for DHFR binding [1]. The compound's well-characterized DHFR inhibition profile (Ki = 2.40 nM) provides a quantitative benchmark against which the potency gains or losses from 6-position derivatization can be measured [2]. This establishes the compound as an essential starting material for medicinal chemistry programs developing novel antimalarial and antiparasitic agents, as documented in patent literature for 2,6-diaminopyrimidine synthesis [3].

Antibacterial Scaffold Optimization Targeting MRSA and Gram-Positive Pathogens

The 4-chlorophenyl-2,4-diaminopyrimidine core scaffold represents a validated starting point for antibacterial drug discovery programs. Class-level evidence demonstrates that compounds bearing this exact 5-aryl substitution pattern achieve MIC values as low as 1 µg/mL against methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) strains [1]. The scaffold's cytotoxic selectivity (HepG2 IC50 = 12.3 µg/mL for the dibutyl analog) provides a measurable therapeutic window for hit-to-lead optimization [2]. Procurement of this parent scaffold enables systematic exploration of N2,N4-substitutions to further enhance potency and selectivity against priority Gram-positive pathogens.

Species-Selective DHFR Inhibitor Development and Enzyme Specificity Studies

This compound is essential for research programs requiring investigation of species-selective DHFR inhibition. The 4-chlorophenyl moiety at the 5-position serves as a critical determinant of binding affinity and species selectivity in DHFR inhibition [1]. Comparative enzyme inhibition data across multiple DHFR orthologs enables researchers to quantify selectivity windows between parasitic and mammalian enzymes, a fundamental requirement for developing antiparasitic agents with acceptable therapeutic indices. The compound's well-defined binding parameters to P. falciparum DHFR (Ki = 2.40 nM) establish a reference point for cross-species selectivity profiling [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Chlorophenyl)pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.